molecular formula C9H13ClO2 B14511343 3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane CAS No. 63960-19-0

3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane

Cat. No.: B14511343
CAS No.: 63960-19-0
M. Wt: 188.65 g/mol
InChI Key: VHMHNVJJFYCFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a chloro group and an alkynyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane typically involves the reaction of 3-chlorooxolane with 2-methylbut-3-yn-2-ol. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxiranes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkynyl group to alkenes or alkanes.

    Addition Reactions: The alkynyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases in aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Addition Reactions: Halogens (e.g., bromine), hydrogen gas with a catalyst, or other electrophiles.

Major Products Formed

    Nucleophilic Substitution: Various substituted oxolanes depending on the nucleophile used.

    Oxidation: Oxiranes or other oxidized derivatives.

    Reduction: Alkenes or alkanes.

    Addition Reactions: Dihalides, alkenes, or other addition products.

Scientific Research Applications

3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of various heterocyclic compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the alkynyl ether moiety can engage in addition or oxidation reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbut-3-yn-2-ol: Shares the alkynyl group but lacks the oxolane ring and chloro group.

    3-Chlorooxolane: Contains the oxolane ring and chloro group but lacks the alkynyl ether moiety.

    2-[(2-Methylbut-3-yn-2-yl)oxy]methylbenzene: Similar alkynyl ether moiety but with a benzene ring instead of an oxolane ring.

Uniqueness

3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

63960-19-0

Molecular Formula

C9H13ClO2

Molecular Weight

188.65 g/mol

IUPAC Name

3-chloro-2-(2-methylbut-3-yn-2-yloxy)oxolane

InChI

InChI=1S/C9H13ClO2/c1-4-9(2,3)12-8-7(10)5-6-11-8/h1,7-8H,5-6H2,2-3H3

InChI Key

VHMHNVJJFYCFKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OC1C(CCO1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.